

7-Bromo-4-chloropyrido[3,2-d]pyrimidine spectral data (NMR, MS)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

Cat. No.: B1290596

[Get Quote](#)

Technical Guide: 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data and proposed synthesis of **7-Bromo-4-chloropyrido[3,2-d]pyrimidine**. Due to the limited availability of public experimental data, this document focuses on predicted spectral information and a plausible experimental workflow based on established chemical principles and literature on related compounds.

Compound Information

7-Bromo-4-chloropyrido[3,2-d]pyrimidine is a halogenated heterocyclic compound. Its structure is characterized by a fused pyridine and pyrimidine ring system, making it a subject of interest in medicinal chemistry and drug discovery as a potential scaffold for various therapeutic agents.

Property	Value	Source
CAS Number	573675-31-7	[1]
Molecular Formula	C ₇ H ₃ BrCIN ₃	[1]
Molecular Weight	244.48 g/mol	[1]
IUPAC Name	7-bromo-4-chloropyrido[3,2-d]pyrimidine	[1]
SMILES	C1C=NC=NC2=CC(Br)=CN=C1	[1]

Predicted Spectral Data

While experimental spectral data is not readily available in public databases, the following sections present predicted data based on computational models and analysis of similar structures.

Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for various adducts of **7-Bromo-4-chloropyrido[3,2-d]pyrimidine** are summarized below. This data is useful for identifying the compound in mass spectrometry analyses.

Adduct	Predicted m/z
[M+H] ⁺	243.92717
[M+Na] ⁺	265.90911
[M-H] ⁻	241.91261
[M+NH ₄] ⁺	260.95371
[M+K] ⁺	281.88305
[M] ⁺	242.91934

Data sourced from computational predictions.[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are predicted ¹H and ¹³C NMR chemical shifts for **7-Bromo-4-chloropyrido[3,2-d]pyrimidine**. These predictions are based on the analysis of structurally related pyridopyrimidine derivatives and established chemical shift increments. The exact experimental values may vary depending on the solvent and other experimental conditions.

Predicted ¹H NMR Spectral Data

Proton	Predicted Chemical Shift (ppm)	Multiplicity
H-2	9.1 - 9.3	s
H-6	8.8 - 9.0	d
H-8	8.6 - 8.8	d

Predicted ¹³C NMR Spectral Data

Carbon	Predicted Chemical Shift (ppm)
C-2	155 - 158
C-4	160 - 163
C-4a	154 - 157
C-6	140 - 143
C-7	120 - 123
C-8	118 - 121
C-8a	152 - 155

Proposed Experimental Protocols

The following sections outline a plausible synthetic route and characterization workflow for **7-Bromo-4-chloropyrido[3,2-d]pyrimidine** based on general methods for the synthesis of related heterocyclic compounds.

Proposed Synthesis

A potential synthetic route to **7-Bromo-4-chloropyrido[3,2-d]pyrimidine** could start from a suitably substituted aminopyridine precursor, followed by cyclization to form the pyrimidine ring and subsequent halogenation reactions. A generalized multi-step synthesis is often required for such scaffolds.

Example Synthetic Pathway:

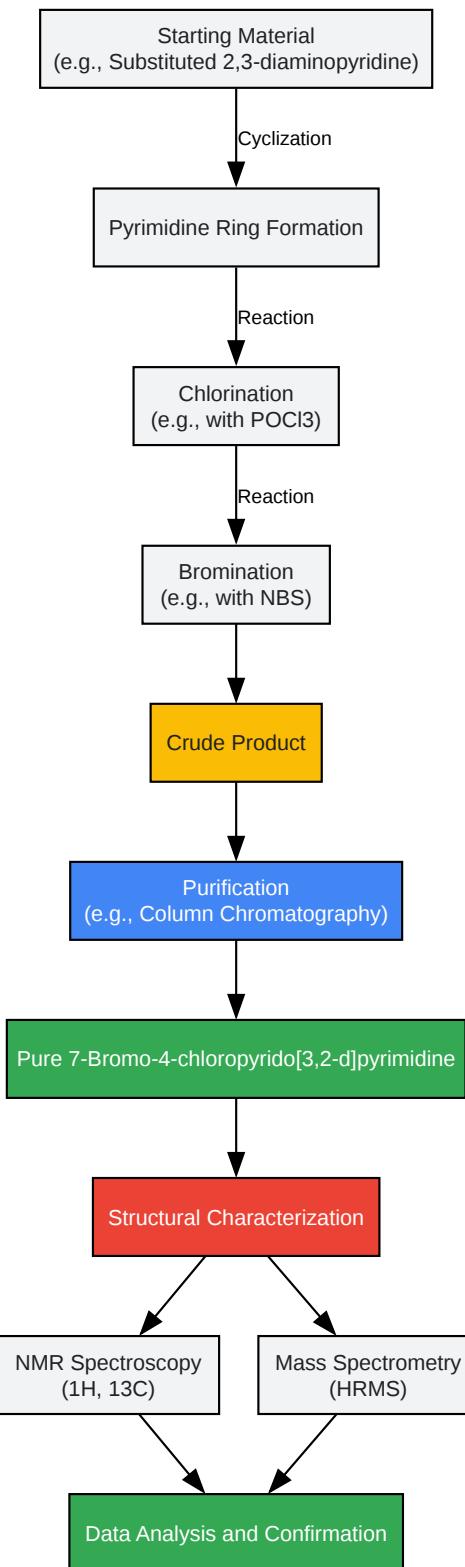
- Starting Material: A potential starting point could be a substituted 2,3-diaminopyridine.
- Pyrimidine Ring Formation: Cyclization of the diaminopyridine with a suitable one-carbon synthon (e.g., formic acid or a derivative) to form the pyrido[3,2-d]pyrimidin-4-one core.
- Chlorination: Treatment of the pyridopyrimidinone with a chlorinating agent such as phosphorus oxychloride (POCl_3) to yield the 4-chloro derivative.
- Bromination: Regioselective bromination of the pyridine ring at the 7-position using a suitable brominating agent like N-bromosuccinimide (NBS).

Characterization Methodology

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).
- ^{13}C NMR: Acquire the spectrum on the same instrument, with chemical shifts also referenced to TMS.

Mass Spectrometry (MS):


- Technique: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is recommended to confirm the elemental composition.

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Analysis: Analyze in both positive and negative ion modes to observe different adducts and confirm the molecular weight.

Experimental and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of **7-Bromo-4-chloropyrido[3,2-d]pyrimidine**.

Synthesis and Characterization Workflow for 7-Bromo-4-chloropyrido[3,2-d]pyrimidine

[Click to download full resolution via product page](#)

Caption: Synthesis and Characterization Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Bromo-4-chloro-pyrido[3,2-d]pyrimidine 97% | CAS: 573675-31-7 | AChemBlock [achemblock.com]
- 2. PubChemLite - 7-bromo-4-chloropyrido[3,2-d]pyrimidine (C7H3BrClN3) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [7-Bromo-4-chloropyrido[3,2-d]pyrimidine spectral data (NMR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1290596#7-bromo-4-chloropyrido-3-2-d-pyrimidine-spectral-data-nmr-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com